2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3OS/c15-10-4-3-5-11(16)9(10)8-21-13-17-12-6-1-2-7-19(12)14(20)18-13/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBHLGJXINMKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with pyrido[1,2-a][1,3,5]triazin-4-one in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
Structural Characteristics
- IUPAC Name : 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Molecular Formula : C22H21ClFN3O2S
- Molecular Weight : 445.9 g/mol
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its heterocyclic structure allows for various chemical modifications which can lead to the development of new compounds with desired properties.
Biological Applications
Research has indicated that this compound may possess significant biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest potential efficacy in inhibiting cancer cell proliferation, particularly in colon carcinoma cell lines.
Medicinal Chemistry
The compound is being explored for its therapeutic applications due to its ability to interact with biological targets. It has been investigated for:
- COX-II Inhibition : Similar compounds have demonstrated selective inhibition of cyclooxygenase enzymes, which are involved in inflammation pathways. This class of compounds could lead to new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Industrial Applications
In the chemical industry, this compound may be utilized in the development of new materials and chemical processes. Its unique structure can contribute to innovations in polymer science and materials engineering.
Antimicrobial Activity
A study published in ACS Omega highlighted a series of compounds derived from similar scaffolds that exhibited potent antimicrobial activity against resistant strains of bacteria. The results suggested that modifications to the pyrido-triazine structure could enhance efficacy .
Anticancer Research
Research conducted on derivatives of this compound showed promising results in vitro against colon cancer cells (HCT-116). The derivatives were found to induce apoptosis and inhibit cell growth significantly .
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:
7-Chloro-2-[(2-{4-nitrophenyl}-2-oxoethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Structure : Differs in the sulfanyl substituent, which is linked to a 4-nitrophenylketoethyl group instead of a 2-chloro-6-fluorobenzyl group.
- Synthesis: Synthesized via nucleophilic substitution or coupling reactions, analogous to methods described for pyrido-triazinone derivatives .
2-Diethylamino-7-(3’-6’-bromopyridinyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8l)
- Structure: Retains the pyrido-triazinone core but replaces the sulfanyl group with a diethylamino substituent and introduces a bromopyridinyl group at position 5.
- Properties: The amino group enhances basicity, while bromine at position 7 offers a site for further functionalization (e.g., cross-coupling reactions) .
- Applications: Designed as a building block for drug discovery, emphasizing the versatility of the pyrido-triazinone scaffold .
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester)
- Structure : A triazine-based sulfonylurea herbicide with a benzoate ester and methoxy-methyl substituents.
- Comparison : Shares a triazine ring but lacks the fused pyridine system. The sulfonylurea group contrasts with the sulfanyl-benzyl moiety in the target compound.
- Function: Used as a herbicide, highlighting divergent applications compared to pyrido-triazinones, which are often explored for therapeutic purposes .
Structural and Functional Data Table
Key Research Findings
Synthetic Flexibility: The pyrido-triazinone core can accommodate diverse substituents, as demonstrated by the synthesis of amino-, bromo-, and sulfanyl-substituted derivatives via palladium-catalyzed coupling or nucleophilic substitution .
Electronic Effects: Chloro and fluoro substituents on the benzyl group may enhance lipophilicity and modulate binding interactions compared to nitro or amino groups in analogs .
Biological Activity
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a pyrido[1,2-a][1,3,5]triazin core and various substituents, suggest it may interact with biological targets in significant ways.
Chemical Structure and Properties
The compound features a complex arrangement characterized by:
- Pyrido[1,2-a][1,3,5]triazin core : This structure is known for its diverse biological activity.
- Chloro and Fluoro Substituents : The presence of these halogens may enhance lipophilicity and influence binding interactions with biological targets.
- Sulfanyl Group : This functional group can participate in various chemical reactions and may affect the compound's reactivity and biological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
-
Antiproliferative Activity : Studies have shown that related pyrido compounds demonstrate antiproliferative effects against various cancer cell lines including breast, colon, and lung cancer cells. The highest activity was noted in compounds with specific substitutions that enhance interaction with cellular targets .
Compound Name IC50 (μM) Cancer Type Compound A 18 Breast Compound B 25 Colon Compound C 30 Lung
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation. For example, inhibition of poly(ADP-ribose) polymerase (PARP) has been linked to enhanced apoptosis in cancer cells .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .
Case Studies
- HIV Inhibition : A comparative study involving compounds with similar structures demonstrated potent activity against HIV-1. The specific substitution patterns were critical for enhancing antiviral efficacy .
- Antimicrobial Activity : Investigations into the antimicrobial properties of related pyrido compounds showed promising results against various bacterial strains. The sulfanyl group was noted to play a significant role in this activity .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of the compound:
- In vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines with IC50 values comparable to established chemotherapeutic agents .
- Structure-Activity Relationship (SAR) : The presence of halogen substituents was found to enhance the binding affinity of the compound to its target proteins, suggesting a SAR that could guide future drug design .
Q & A
Q. Key SAR Insights :
- The 2-chloro-6-fluorophenyl group enhances lipophilicity and membrane penetration.
- The sulfanyl linker improves metabolic stability compared to oxygen analogues .
Advanced: What methodologies assess the environmental fate and biodegradation pathways of this compound?
Q. Methodological Answer :
- Abiotic Studies : Evaluate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to identify degradation products .
- Biotic Studies : Use OECD 301D respirometry tests with activated sludge to measure biodegradation rates .
- Analytical Tools : LC-MS/MS and -NMR to track fluorine-containing metabolites .
Q. Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential biological targets (e.g., kinases, enzymes) .
- Molecular Dynamics (MD) : Simulate binding stability with predicted targets (e.g., 100 ns simulations in GROMACS) .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate with experimental IC data .
Case Study : Docking results suggest strong interaction with bacterial DNA gyrase (binding energy: −9.2 kcal/mol), aligning with observed antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
